n-(But-3-yn-1-yl)cyclobutanamine

Description

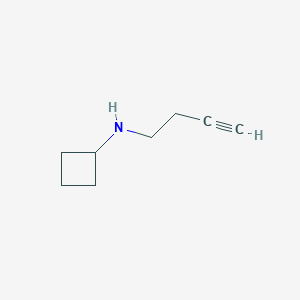

n-(But-3-yn-1-yl)cyclobutanamine is a cyclobutanamine derivative featuring a but-3-yn-1-yl substituent. Its molecular formula is C₈H₁₁N, with a calculated molecular weight of 121.18 g/mol. The cyclobutane ring introduces significant ring strain, which may enhance conformational rigidity and influence reactivity.

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

N-but-3-ynylcyclobutanamine |

InChI |

InChI=1S/C8H13N/c1-2-3-7-9-8-5-4-6-8/h1,8-9H,3-7H2 |

InChI Key |

SPDZKBXHIQLUJJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(But-3-yn-1-yl)cyclobutanamine typically involves the reaction of cyclobutanamine with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: n-(But-3-yn-1-yl)cyclobutanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

n-(But-3-yn-1-yl)cyclobutanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(But-3-yn-1-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares n-(But-3-yn-1-yl)cyclobutanamine with structurally related cyclobutanamine derivatives:

Key Observations:

Alkyne vs. Alkene Substituents :

- The alkyne group in this compound confers higher reactivity (e.g., click chemistry compatibility) compared to the double bonds in N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine .

- Alkenes may offer greater stability under physiological conditions, while alkynes are prone to oxidation or cycloaddition reactions.

Substituent Effects on Molecular Weight :

- Bulky substituents (e.g., benzyl or morpholine groups) significantly increase molecular weight (e.g., 215–261 g/mol) compared to simpler alkyne derivatives (109–121 g/mol). This impacts solubility and bioavailability .

Insights:

- High yields (89–94%) are achievable for morpholine-containing derivatives, likely due to optimized coupling reactions .

- Alkyne-containing compounds (e.g., N-(Prop-2-yn-1-yl)cyclobutanamine) are often discontinued commercially, possibly due to challenges in large-scale synthesis or stability issues .

Biological Activity

N-(But-3-yn-1-yl)cyclobutanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article summarizes current research findings, including its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring with a butynyl substituent. This structure imparts specific chemical properties that may influence its biological activity. The compound's molecular formula is , and it has a molecular weight of 111.17 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with but-3-yn-1-amine under controlled conditions. A common synthetic route includes:

- Preparation of Cyclobutanone: Cyclobutanone is synthesized through cyclization reactions involving suitable precursors.

- Reaction with But-3-yn-1-amine: The cyclobutanone is reacted with but-3-yn-1-amine in the presence of a catalyst to facilitate the formation of this compound.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

Research indicates that this compound may function as a ligand for various biological targets, including proteins and enzymes. Its ability to modulate these targets suggests potential roles in pharmacological applications, particularly in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic effects:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Cardiovascular Applications: There are indications that this compound might affect cardiac ion channels, similar to other known potassium channel blockers, which could have implications for treating arrhythmias.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.